1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone is a compound of significant interest in the fields of chemistry and biology. This compound features a pyrrolidine ring with two hydroxyl groups and an ethanone moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, followed by selective hydroxylation at the 3 and 4 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are typical reducing agents.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .
Scientific Research Applications
1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone exerts its effects involves interactions with specific molecular targets. The hydroxyl groups and the ethanone moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
- 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)methanone
- 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)propanone
Uniqueness: 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of both hydroxyl groups and an ethanone moiety allows for diverse chemical transformations and interactions .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-[(2S,3S,4S)-3,4-dihydroxypyrrolidin-2-yl]ethanone |
InChI |
InChI=1S/C6H11NO3/c1-3(8)5-6(10)4(9)2-7-5/h4-7,9-10H,2H2,1H3/t4-,5+,6+/m0/s1 |
InChI Key |
CBFQQQJUOJGQSH-KVQBGUIXSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1[C@@H]([C@H](CN1)O)O |
Canonical SMILES |
CC(=O)C1C(C(CN1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.